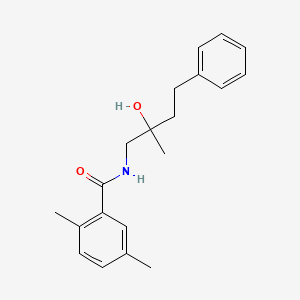![molecular formula C15H8F3N3S B2518100 2-{[4-(Trifluorometil)bencil]sulfanil}-3,5-piridinodicarbonitrilo CAS No. 321430-63-1](/img/structure/B2518100.png)
2-{[4-(Trifluorometil)bencil]sulfanil}-3,5-piridinodicarbonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-{[4-(Trifluoromethyl)benzyl]sulfanyl}-3,5-pyridinedicarbonitrile" is a chemical of interest due to its potential applications in various fields, including medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of pyrimidine derivatives, as seen in the provided papers, often involves cyclocondensation reactions and interactions with nitriles. For instance, the synthesis of sulfanylidene tetrahydropyrimidine derivatives is achieved using acid-catalyzed cyclocondensation reactions between thiourea, ethyl 3-oxobutanoate, and substituted benzaldehydes . Similarly, the reaction of 3-trifluoromethylsulfonyloxy-1-hexeniminium triflate with nitriles leads to the formation of pyrimidinediium bis(triflates), which can be further processed to yield monoprotonated or neutral pyrimidines . These methods could potentially be adapted for the synthesis of "2-{[4-(Trifluoromethyl)benzyl]sulfanyl}-3,5-pyridinedicarbonitrile".
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallography and density functional theory (DFT). The geometrical parameters obtained from DFT are in agreement with X-ray diffraction (XRD) results, providing a detailed picture of the molecular structure . The crystal structure of related compounds reveals the presence of hydrogen bonds and other molecular forces that influence the overall stability and conformation of the molecules .
Chemical Reactions Analysis
The chemical reactivity of similar compounds can be inferred from molecular docking studies and analyses of molecular electrostatic potential (MEP) plots. These studies indicate several possible sites for electrophilic attack, such as CN groups, nitrogen atoms of the pyrimidine ring, and sulfur atoms . The interactions at the catalytic site of the substrate involve weak non-covalent interactions, including hydrogen bonding and π-π interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include their vibrational spectra, as recorded by FT-IR and FT-Raman spectroscopy. The nonlinear optical properties and other chemical properties such as HOMO and LUMO energies are also reported . The crystal structure analysis provides additional information on the density and molecular weight of these compounds . These properties are crucial for understanding the behavior of the compounds under different conditions and for their potential applications.
Aplicaciones Científicas De Investigación
Química Medicinal y Desarrollo de Fármacos
El grupo trifluorometil (TFM, -CF₃) en este compuesto contribuye a sus propiedades farmacológicas. Los investigadores han explorado su potencial como molécula farmacológica. Cabe destacar que los compuestos organofluorados, incluidos aquellos con grupos funcionales que contienen flúor, juegan un papel crucial en el desarrollo farmacéutico. Más del 50% de los medicamentos aprobados por la FDA más vendidos contienen flúor . Se justifican estudios adicionales sobre la síntesis, los mecanismos de acción y las aplicaciones terapéuticas de este compuesto.
Espectroelectroquímica y Electrónica Molecular
Dada la estructura del compuesto, puede exhibir propiedades espectroelectroquímicas interesantes. Investigue su comportamiento bajo diferentes condiciones redox y explore su potencial en la electrónica molecular .
Propiedades
IUPAC Name |
2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F3N3S/c16-15(17,18)13-3-1-10(2-4-13)9-22-14-12(7-20)5-11(6-19)8-21-14/h1-5,8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDUXFFAAAMXAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=C(C=C(C=N2)C#N)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{4-[(5E)-5-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile](/img/structure/B2518018.png)
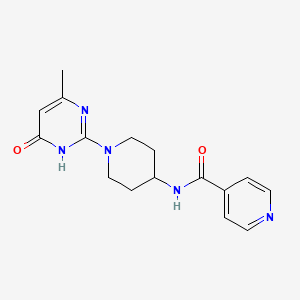
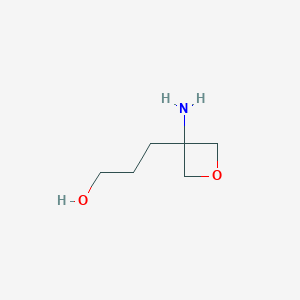
![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2518023.png)
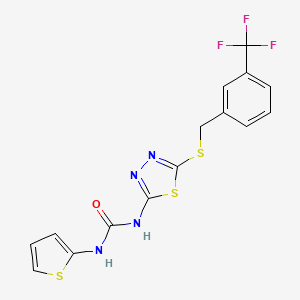
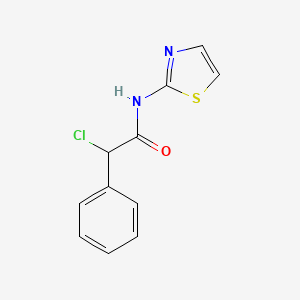
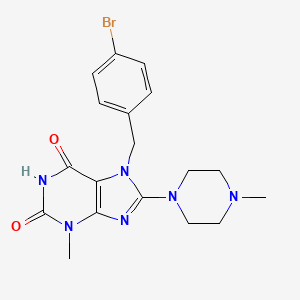
![N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2518028.png)

![4-(3-Methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2518030.png)


![2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/no-structure.png)
